molecular formula C10H8Cl2F3NO B2822195 3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide CAS No. 1016674-58-0

3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2822195
CAS No.: 1016674-58-0
M. Wt: 286.08
InChI Key: MHOIHCSSHTXOHX-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is a chlorinated propanamide derivative featuring a 4-chloro-2-(trifluoromethyl)phenyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₈Cl₂F₃NO, with a molecular weight of 300.08 g/mol. The compound’s structure combines a propanamide backbone (with a chlorine atom at the 3-position) and a phenyl ring substituted with two electron-withdrawing groups: chlorine (4-position) and trifluoromethyl (2-position). These substituents enhance its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research .

Properties

IUPAC Name

3-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F3NO/c11-4-3-9(17)16-8-2-1-6(12)5-7(8)10(13,14)15/h1-2,5H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIHCSSHTXOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . This process yields an intermediate compound, which is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and trifluoromethyl groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a carboxylic acid derivative.

Scientific Research Applications

3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Propanamide derivatives with halogenated aryl groups are widely studied for their biological and physicochemical properties. Below is a detailed comparison of structural analogs, highlighting key differences in substituents, synthesis, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituents (Phenyl Ring) Propanamide Chain Modifications Key Properties/Applications References
3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide 4-Cl, 2-CF₃ 3-Cl Research intermediate; potential herbicide/pharmaceutical precursor [15], [20]
2-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide 4-Cl, 2-CF₃ 2-Cl Sold as a high-purity research chemical; used in drug discovery [15], [20]
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide 4-CF₃ 3-Cl, 2,2-dimethyl Structural analog; enhanced steric hindrance may affect reactivity [11]
3-Chloro-N-(4-methylphenyl)propanamide 4-CH₃ 3-Cl Intermediate for bioactive compounds; less lipophilic due to methyl group [14]
2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide 3-CF₃ 2-CH₃ Pharmaceutical impurity; demonstrates role of methyl vs. chloro groups [16]

Key Observations :

  • Electron-withdrawing groups (Cl, CF₃) on the phenyl ring increase stability and resistance to oxidative degradation compared to electron-donating groups (e.g., -CH₃) .
  • Chlorine position on the propanamide : 3-Cl derivatives may exhibit different conformational flexibility compared to 2-Cl analogs, influencing binding to biological targets .
  • Steric effects: Dimethyl groups on the propanamide (e.g., 2,2-dimethyl) reduce reactivity but improve solubility in nonpolar solvents .
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : The target compound’s crystal structure (similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide) forms N–H⋯O hydrogen bonds , creating chain-like structures along the crystallographic axis. This contrasts with analogs lacking amide protons (e.g., methylated derivatives), which rely on weaker van der Waals interactions .
  • Solubility : Trifluoromethyl groups enhance lipid solubility but reduce aqueous solubility. For instance, 3-chloro-N-(4-methylphenyl)propanamide is more water-soluble due to the -CH₃ group .

Biological Activity

3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide is a synthetic compound that belongs to the class of organofluorine compounds. Its molecular structure includes a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H8Cl2F3NO
  • Molecular Weight : 286.08 g/mol
  • CAS Number : 1016674-58-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial agent, particularly against Chlamydia and other bacterial pathogens.

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. For instance, a study highlighted the selective activity of related compounds against Chlamydia, demonstrating their effectiveness in reducing chlamydial inclusion numbers and altering the morphology of infected cells . The presence of the trifluoromethyl group was crucial for enhancing the activity against both Gram-positive and Gram-negative bacteria.

Compound Activity Reference
This compoundModerate activity against Chlamydia
Related derivativesEffective against several bacterial strains

The mechanism by which this compound exerts its effects involves interaction with bacterial cell structures and inhibition of critical cellular functions. The trifluoromethyl group contributes to the compound's lipophilicity, facilitating membrane penetration and subsequent disruption of bacterial metabolism.

Case Studies

  • Antichlamydial Activity : In a study involving HEp-2 cells infected with Chlamydia, treatment with derivatives containing the trifluoromethyl group resulted in reduced inclusion sizes and altered cell morphology. The compounds were compared to established antibiotics, showing comparable efficacy at lower concentrations .
  • Toxicity Assessment : The toxicity of these compounds was evaluated using human cell lines and Drosophila melanogaster models, indicating low toxicity levels, which supports their potential as safe therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide, and how are reaction conditions optimized?

  • Methodology : Multi-step organic synthesis is typically employed, starting with nucleophilic substitution or condensation reactions. Critical parameters include:

  • Temperature control : Maintain 60–80°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) groups to prevent undesired amide bond cleavage during synthesis .
    • Example : A reported protocol involves coupling 4-chloro-2-(trifluoromethyl)aniline with 3-chloropropanoyl chloride in dichloromethane under nitrogen atmosphere, followed by recrystallization from ethanol .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and identify impurities (e.g., residual solvents) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) .
  • X-ray Crystallography : Resolves bond angles (e.g., C—C—N—C torsion angle = 172.3°) and hydrogen-bonding patterns (e.g., N—H⋯O interactions) .

Q. What structural features contribute to its reactivity in medicinal chemistry applications?

  • Key motifs :

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity.
  • Chlorine substituents : Direct electrophilic substitution reactions at the phenyl ring.
  • Propanamide backbone : Facilitates hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Approach :

Comparative assays : Test the compound against standardized controls (e.g., bicalutamide derivatives) under identical conditions .

Structural analogs : Synthesize derivatives with modified substituents (Table 1) to isolate activity-contributing groups.

Kinetic studies : Measure binding affinity (e.g., IC₅₀) to receptors/enzymes to validate target specificity .

Table 1 : Bioactivity comparison of structural analogs

CompoundCAS NumberSimilarity IndexReported Activity
N-(4-Cyano-3-CF₃-phenyl)-pivalamide25617-34-90.57Antiandrogen
N-(3-CF₃-phenyl)isobutyramide1939-27-10.57Enzyme inhibition

Q. What strategies improve yield in multi-step syntheses of this compound?

  • Optimization steps :

  • Stepwise monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.
  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in aryl halide intermediates .
  • Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials .

Q. How do intermolecular interactions in the crystal lattice influence its physicochemical properties?

  • Structural insights :

  • Hydrogen bonding : N—H⋯O bonds (2.89 Å) form chains along the c-axis, enhancing thermal stability .
  • Van der Waals forces : Weak interactions between trifluoromethyl groups contribute to solubility in non-polar solvents .
    • Table 2 : Hydrogen-bond geometry
D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)∠D—H⋯A (°)
N1—H1⋯O10.862.062.89163

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding poses in androgen receptor ligand-binding domains .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

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